potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate
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Overview
Description
Potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate is a chemical compound with the molecular formula C15H13Cl2NO5S.K. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate core substituted with dichloro and sulfamoyl groups, as well as an ethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate typically involves multiple steps:
Formation of the Benzoate Core: The initial step involves the preparation of the benzoate core, which can be achieved through the chlorination of benzoic acid derivatives.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction, where the benzoate core reacts with sulfonyl chloride in the presence of a base.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through a nucleophilic aromatic substitution reaction, where the ethoxyphenylamine reacts with the chlorinated benzoate derivative.
Formation of the Potassium Salt: Finally, the potassium salt is formed by neutralizing the acidic intermediate with potassium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination and Sulfonation: Using industrial chlorinators and sulfonators to handle large quantities of reactants.
Continuous Flow Reactors: Employing continuous flow reactors to ensure efficient and consistent production.
Purification and Crystallization: Utilizing large-scale purification techniques such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The sulfamoyl group can undergo oxidation and reduction reactions, altering the oxidation state of sulfur.
Hydrolysis: The ester linkage in the ethoxyphenyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution Products: Formation of substituted benzoates with different nucleophiles.
Oxidation Products: Sulfoxides or sulfones depending on the extent of oxidation.
Reduction Products: Sulfides or thiols depending on the reducing conditions.
Hydrolysis Products: Formation of the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst in various organic reactions due to its unique structure.
Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding Studies: Used in studies to understand protein-ligand interactions.
Medicine
Pharmaceuticals: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Drug Development: Used as a lead compound in the development of new drugs.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Explored for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions. The pathways involved often include signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Potassium 2,4-dichloro-5-[(4-methoxyphenyl)sulfamoyl]benzoate
- Potassium 2,4-dichloro-5-[(4-ethoxyphenyl)amino]benzoate
- Potassium 2,4-dichloro-5-[(4-ethoxyphenyl)carbamoyl]benzoate
Uniqueness
Potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate is unique due to the presence of both dichloro and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. Its ethoxyphenyl moiety also contributes to its specificity in binding interactions, making it a valuable compound in various research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
CAS No. |
1007190-50-2 |
---|---|
Molecular Formula |
C15H12Cl2KNO5S |
Molecular Weight |
428.3 |
Purity |
95 |
Origin of Product |
United States |
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